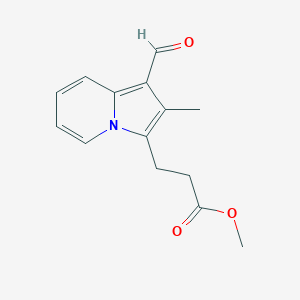

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate

Description

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.

Properties

IUPAC Name |

methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSIIZSZYLUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Scientific Research Applications

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can be compared with other indolizine derivatives, such as:

1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of the compound.

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Biological Activity

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features an indolizin core structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with indolizin structures exhibit significant antimicrobial properties. For instance, research highlights that methyl derivatives of indolizin can inhibit the growth of various pathogenic bacteria. The specific activity against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 25 |

These findings indicate that this compound may have potential as an anticancer agent, warranting further exploration into its mechanisms of action.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

- Interaction with Cellular Receptors : The compound might interact with specific receptors on cell membranes, altering signaling pathways.

Case Studies and Research Findings

A notable study investigated the effects of this compound on Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. Additionally, research on its antiproliferative effects revealed that treatment with this compound resulted in increased apoptosis markers in HeLa cells.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate, and how can reaction conditions be optimized for higher yields?

- Answer: Synthesis typically involves multi-step organic reactions, such as indolizine core formation followed by formylation and esterification. For example, analogous indolizine derivatives are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution. Key parameters include temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(OAc)₂ with ligands like SPhos). Purification via column chromatography (e.g., PE/EtOAc gradients) is critical, as demonstrated in studies of related indole-propanoate derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves functional groups (e.g., formyl δ ~9.8 ppm, indolizine protons δ ~7.2–8.5 ppm) and stereochemistry.

- X-ray Crystallography: Tools like SHELX or ORTEP-III determine precise 3D structures, including bond angles and dihedral angles critical for reactivity .

- Mass Spectrometry: HRMS validates molecular formula and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?

- Answer: Discrepancies may arise from solvent effects or crystal packing. Strategies include:

- DFT Calculations with Solvent Models: Use polarizable continuum models (PCM) to account for solvent interactions.

- Hirshfeld Surface Analysis: Validates intermolecular interactions in crystallographic data .

- Cross-Validation: Compare computational results with high-resolution experimental techniques (e.g., synchrotron X-ray diffraction) .

Q. What strategies are recommended for functionalizing the indolizine core to enhance biological activity or tailor physicochemical properties?

- Answer:

- Formyl Group Modifications: Conduct nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones.

- Methyl Group Replacement: Use halogenation (e.g., NBS/light) or cross-coupling (e.g., Suzuki for aryl introduction).

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid under basic conditions (e.g., LiOH/THF:H₂O) for improved solubility.

- Optimization: Monitor regioselectivity via TLC and optimize pH (7–9) for yield .

Q. How should researchers design experiments to investigate metabolic stability in pharmacokinetic studies?

- Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (e.g., human or rat) and NADPH (1 mM) at 37°C. Quantify parent compound degradation via LC-MS/MS over 0–60 minutes.

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) to map metabolic pathways.

- Comparative Analysis: Test deuterated analogs to identify metabolic hotspots and improve stability .

Data Contradiction & Methodological Challenges

Q. How can unexpected NMR signals in this compound be systematically analyzed?

- Answer:

- 2D NMR Techniques: Use HSQC or HMBC to assign ambiguous protons/carbons and identify coupling patterns.

- Dynamic Effects: Variable-temperature NMR (e.g., 25–50°C) detects conformational equilibria (e.g., hindered rotation of the formyl group).

- Impurity Profiling: Compare with synthetic intermediates to trace byproducts .

Q. What experimental approaches validate the electronic properties of the indolizine ring for computational modeling?

- Answer:

- UV-Vis Spectroscopy: Measure λₘₐₓ shifts in solvents of varying polarity to assess π→π* transitions.

- Electrochemical Analysis: Cyclic voltammetry (CV) quantifies HOMO/LUMO energies.

- Theoretical Cross-Check: Align DFT-calculated absorption spectra with experimental data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.